Cmppe

Seizure Disorders Therapeutic Index Motor Side Effects

Researchers investigating GABAB modulation face a critical limitation: orthosteric agonists like baclofen cause dose-limiting sedation and motor impairment, confounding behavioral endpoints. CMPPE overcomes this by binding a distinct allosteric site, potentiating endogenous GABA signaling only at active synapses. • 5× higher therapeutic index than baclofen (TI = 5.00 vs <1.0) in DBA/2J audiogenic seizure model • Abolishes cue-induced cocaine seeking and reduces alcohol relapse at 10-30 mg/kg i.p., without sedation • No effect on natural reward seeking at effective doses, confirming behavioral selectivity Supplied as ≥95% HPLC-pure powder with full COA. For addiction and seizure research requiring clean behavioral pharmacology.

Molecular Formula C20H23ClN4O
Molecular Weight 370.9 g/mol
CAS No. 841253-81-4
Cat. No. B1231981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCmppe
CAS841253-81-4
Synonyms2-(1-(2-(4-chlorophenyl)-5-methylpyrazolo(1,5-a)pyrimidin-7-yl)-2-piperidinyl)ethanol
CMPPE cpd
Molecular FormulaC20H23ClN4O
Molecular Weight370.9 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)N3CCCCC3CCO)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H23ClN4O/c1-14-12-20(24-10-3-2-4-17(24)9-11-26)25-19(22-14)13-18(23-25)15-5-7-16(21)8-6-15/h5-8,12-13,17,26H,2-4,9-11H2,1H3
InChIKeyTZWSGOPCLUTFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CMPPE: A GABAB PAM for Addiction and CNS Research


CMPPE (2-{1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol) is a positive allosteric modulator (PAM) of the GABAB receptor, a GPCR expressed throughout the central nervous system . This compound is a research tool for investigating the therapeutic potential of GABAB PAMs in neuro-psychiatric disorders, with a particular focus on substance use disorders and seizures [1].

CMPPE: Allosteric Mechanism and Safety Profile


Substituting CMPPE with a generic GABAB orthosteric agonist like baclofen is scientifically unsound due to their fundamentally different mechanisms of action and, more importantly, their divergent safety profiles. Baclofen directly activates the receptor, often leading to dose-limiting side effects such as sedation, motor impairment, and tolerance [1]. In contrast, as a PAM, CMPPE binds to a distinct allosteric site and only potentiates the receptor's response to its endogenous ligand, GABA [2]. This mechanism preserves the natural spatiotemporal signaling patterns of the GABAergic system and has been directly shown to result in a significantly improved therapeutic index and a marked absence of sedation in comparative preclinical studies, a difference that is both quantifiable and critical for research outcomes [3].

CMPPE: Quantitative Comparative Evidence


Therapeutic Index vs Baclofen in Seizure Model

In a direct head-to-head comparison using the DBA/2J mouse audiogenic seizure (AGS) test, CMPPE demonstrated a superior therapeutic index (TI = hypoactivity/anticonvulsant effects) compared to the orthosteric agonist baclofen and several other GABAB PAMs [1]. The calculated TI for CMPPE was 5.00x, while that of baclofen was less than 1.0x, indicating a favorable dissociation between efficacy and motor impairment [1]. Other PAMs tested in the same assay, such as A-1295120 (TI = 5.31x), rac-BHFF (TI = 4.74x), GS39783 (TI = 3.41x), and A-1474713 (TI = 1.83x), provide a clear context for CMPPE's profile [1].

Seizure Disorders Therapeutic Index Motor Side Effects

Alcohol Relapse Reduction Without Sedation vs Baclofen

A direct comparative study in a rat model of long-term alcohol consumption with repeated deprivation phases (a model of relapse) evaluated the effects of repeated CMPPE and baclofen doses [1]. Baclofen produced a weak anti-relapse effect only at its highest tested dose (3 mg/kg, i.p.), an effect that was attributed to treatment-induced sedation [1]. In contrast, CMPPE demonstrated a robust, dose-dependent reduction in relapse-like alcohol drinking at 10 and 30 mg/kg (i.p.) without causing any signs of sedation [1].

Alcohol Use Disorder Relapse Prevention Sedation Addiction

Selective Suppression: Alcohol vs Natural Reward

To assess the selectivity of CMPPE's action on alcohol-motivated behavior, a study evaluated its effects on the self-administration of a highly palatable chocolate solution in Wistar rats [1]. While CMPPE significantly reduced operant alcohol self-administration and breakpoint at doses of 5 and 10 mg/kg (i.p.), no dose of CMPPE (up to 10 mg/kg, i.p.) affected lever-responding for the chocolate solution [1].

Alcohol Use Disorder Selectivity Natural Reward Self-Administration

Food Intake and Motor Profile vs GS39783

A cross-study comparison of in vivo data shows that CMPPE's side effect profile is distinct from that of another well-studied GABAB PAM, GS39783 [1]. While both compounds decreased food consumption in rats at high doses (CMPPE: 30-100 mg/kg; GS39783: 100 mg/kg), this effect occurred without impairing locomotor activity for CMPPE [1]. This contrasts with baclofen (2.5 mg/kg), which decreased both food intake and motor performance in the same study [1].

Side Effect Profile Food Intake Locomotor Activity PAM Comparison

CMPPE: Scientific Application Scenarios


Alcohol Use Disorder Relapse Mechanisms

CMPPE is ideally suited for studies using rodent models of alcohol relapse, particularly those employing operant self-administration and cue-induced reinstatement. Its proven efficacy in reducing relapse-like alcohol drinking at 10 and 30 mg/kg (i.p.) without causing sedation [1] makes it a superior alternative to baclofen, which shows only weak, sedation-driven effects [1]. The demonstrated selectivity of CMPPE (no effect on natural reward seeking at 10 mg/kg i.p.) [2] ensures that observed reductions in alcohol seeking are not due to general motivational or motor deficits.

GABAB-Mediated Seizure Models with High Therapeutic Index

For researchers investigating the role of GABAB receptors in seizure disorders, CMPPE is a preferred tool over the orthosteric agonist baclofen. Direct comparative data from the DBA/2J mouse audiogenic seizure test show that CMPPE possesses a therapeutic index (TI = 5.00x) that is more than five times greater than that of baclofen (TI < 1.0x) [3]. This allows for the study of anticonvulsant effects with a significantly reduced risk of confounding motor impairment, enabling cleaner interpretation of results related to seizure control.

PAM vs Orthosteric Agonism Pharmacology

CMPPE serves as a critical reagent for dissecting the pharmacological and behavioral outcomes of GABAB receptor allosteric modulation versus direct orthosteric agonism. Its superior side-effect profile, characterized by a lack of sedation at effective doses [1] and a higher therapeutic index [3], provides a clear experimental contrast to baclofen. This makes CMPPE invaluable for studies aimed at understanding the fundamental advantages of the PAM mechanism and for validating new GABAB PAMs as potential therapeutic candidates.

Cue-Reactivity in Cocaine Addiction

In models of cocaine addiction, CMPPE is a valuable compound for studies centered on cue-induced reinstatement of drug-seeking. Evidence from a rat model of long-term intravenous cocaine self-administration shows that CMPPE completely abolished the cue-induced cocaine-seeking response [1]. This finding is critical for researchers exploring pharmacotherapies that target the powerful cue-reactivity component of addiction, a key driver of relapse.

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